8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one
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Overview
Description
8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex organic compound belonging to the benzofurochromen family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one typically involves a multi-step processThe reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-c]quinoline derivatives: These compounds share a similar core structure and have been studied for their antileukemia activity.
7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones: These compounds have been investigated for their neuroleptic and tranquilizing activities.
Uniqueness
8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is unique due to its specific structural features and the presence of the piperidylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
8-hydroxy-7-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C21H19NO4/c23-15-8-9-17-18(14(15)12-22-10-4-1-5-11-22)19-20(25-17)13-6-2-3-7-16(13)26-21(19)24/h2-3,6-9,23H,1,4-5,10-12H2 |
InChI Key |
RZFUIWZXGIVYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C4=C(O3)C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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